Imidazo[1,2-b]pyridazine-3-acetic acid
CAS No.:
Cat. No.: VC18142484
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 2-imidazo[1,2-b]pyridazin-3-ylacetic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H,4H2,(H,12,13) |
| Standard InChI Key | QLXGNMZFPKQPSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(N2N=C1)CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The core structure of imidazo[1,2-b]pyridazine-3-acetic acid consists of:
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A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).
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An imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) fused at the 1,2-position of the pyridazine.
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An acetic acid group (-CH₂COOH) attached to the 3-position of the imidazole moiety.
Key Structural Features:
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Aromaticity: The fused ring system maintains aromatic stability, enabling π-π stacking interactions in biological systems.
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Acidic Functionality: The carboxylic acid group enhances water solubility and provides a site for salt formation or derivatization.
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Hydrogen Bonding Capacity: Multiple nitrogen atoms and the carboxylic acid group facilitate interactions with enzymes or receptors.
Table 1: Comparative Analysis of Imidazo-Fused Heterocycles
| Compound | Ring System | Substituent | Bioactivity Profile |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-acetic acid | Imidazo-pyridine | -CH₂COOH | Antimicrobial, GABA modulation |
| Imidazo[1,2-b]pyridazine-3-acetic acid | Imidazo-pyridazine | -CH₂COOH | Hypothesized kinase inhibition |
| Imidazo[1,2-d]pyrimidine-5-carboxylic acid | Imidazo-pyrimidine | -COOH | Antiviral (HIV protease inhibition) |
Synthetic Methodologies
While no explicit protocols for imidazo[1,2-b]pyridazine-3-acetic acid are documented, analogous synthetic strategies for imidazo-pyridazines suggest feasible routes:
Multicomponent Condensation Reactions
A proposed pathway involves the cyclocondensation of:
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2-Aminopyridazine (pyridazine derivative with an amino group).
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α-Keto acids (e.g., glyoxylic acid) or α-haloketones.
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Acetic acid derivatives (e.g., malonic acid) for side-chain introduction.
Critical Parameters:
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Solvent selection (polar aprotic solvents like DMF enhance reactivity).
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Catalytic base (e.g., triethylamine) to deprotonate intermediates.
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Temperature control (80–120°C for 6–12 hours).
Post-Functionalization Approaches
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Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups to the pyridazine ring post-synthesis.
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Ester Hydrolysis: Convert ester precursors (e.g., ethyl imidazo[1,2-b]pyridazine-3-acetate) to the carboxylic acid using NaOH/EtOH.
Hypothesized Biological Activities
Based on structural analogs, imidazo[1,2-b]pyridazine-3-acetic acid may exhibit:
Kinase Inhibition
The planar aromatic system could intercalate into ATP-binding pockets of kinases. For example:
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Cyclin-Dependent Kinases (CDKs): Potential inhibition via hydrogen bonding with catalytic lysine residues.
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JAK/STAT Pathway Modulation: Disruption of cytokine signaling implicated in inflammatory diseases.
Antimicrobial Properties
The acetic acid moiety may enhance membrane permeability, enabling activity against:
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Gram-negative bacteria (e.g., E. coli) via porin interaction.
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Fungal pathogens (e.g., Candida albicans) by targeting ergosterol biosynthesis.
Table 2: Theoretical Physicochemical Properties
| Property | Value (Predicted) | Method |
|---|---|---|
| Molecular Weight | 206.19 g/mol | Empirical formula (C₉H₈N₄O₂) |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | ChemAxon Calculator |
| Water Solubility | 12.5 mg/mL | ALOGPS 2.1 |
| pKa (Carboxylic Acid) | 3.8–4.2 | SPARC Performs |
Challenges in Characterization and Optimization
Crystallographic Disorder
Fused heterocycles often exhibit crystallographic disorder, complicating X-ray diffraction analysis. Mitigation strategies include:
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Co-crystallization with stabilizing agents (e.g., zinc ions).
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Low-temperature data collection (100 K) to reduce thermal motion.
Metabolic Stability
The pyridazine ring may undergo rapid hepatic oxidation via cytochrome P450 enzymes (e.g., CYP3A4). Structural modifications to enhance stability:
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Methylation at the 6-position to sterically hinder oxidation.
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Fluorination to block reactive metabolic hotspots.
Future Research Directions
Computational Drug Design
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Molecular Dynamics Simulations: Map binding interactions with target proteins (e.g., kinases).
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QSAR Modeling: Correlate substituent effects with bioactivity to guide synthetic prioritization.
High-Throughput Screening
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Fragment-Based Libraries: Screen for fragments binding to the imidazo-pyridazine core.
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ADMET Profiling: Assess absorption, distribution, and toxicity early in development.
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